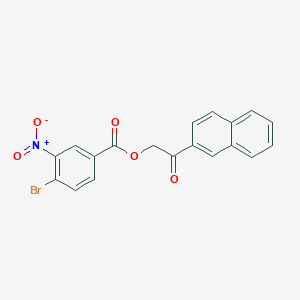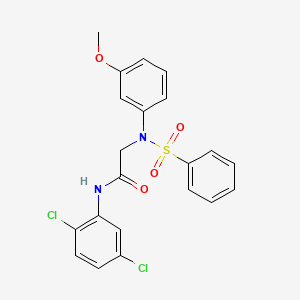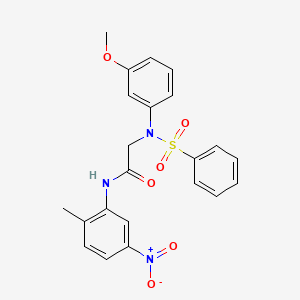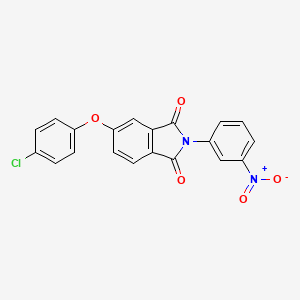![molecular formula C21H25NOS B3624813 {2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE](/img/structure/B3624813.png)
{2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE
Vue d'ensemble
Description
{2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is an organic compound with the molecular formula C21H25NOS It is characterized by the presence of a phenyl group substituted with a 4-methylbenzyl ether and a 4-methylpiperidino methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE typically involves the following steps:
Formation of the Phenyl Ether: The initial step involves the reaction of 4-methylbenzyl chloride with phenol in the presence of a base such as potassium carbonate to form 2-[(4-methylbenzyl)oxy]phenol.
Introduction of the Piperidino Group: The next step involves the reaction of 2-[(4-methylbenzyl)oxy]phenol with 4-methylpiperidine in the presence of a suitable catalyst to form the intermediate compound.
Formation of the Methanethione Group: The final step involves the reaction of the intermediate compound with carbon disulfide and a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the methanethione group to a methanethiol group.
Substitution: The phenyl ether group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form different substituted phenyl ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methanethiol derivatives.
Substitution: Substituted phenyl ethers.
Applications De Recherche Scientifique
{2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(4-Methylbenzyl)oxy]phenyl}methanol: Similar in structure but lacks the piperidino methanethione group.
{2-[(4-Methylbenzyl)oxy]phenyl}methanone: Contains a methanone group instead of a methanethione group.
{4-[(4-Methylbenzyl)oxy]phenyl}acetic acid: Contains an acetic acid group instead of a piperidino methanethione group.
Uniqueness
{2-[(4-METHYLBENZYL)OXY]PHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is unique due to the presence of both the 4-methylbenzyl ether and the 4-methylpiperidino methanethione groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methoxy]phenyl]-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-16-7-9-18(10-8-16)15-23-20-6-4-3-5-19(20)21(24)22-13-11-17(2)12-14-22/h3-10,17H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHYAYVVOTLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)thiourea](/img/structure/B3624738.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3624740.png)
![N-[4-({[(3,5-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B3624742.png)


![[2-Ethoxy-6-iodo-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B3624752.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3624763.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B3624781.png)

![6-CHLORO-7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B3624789.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-nitrobenzamide](/img/structure/B3624824.png)
![1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3624826.png)
